![molecular formula C32H30N2O6 B13368577 (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-9-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13368577.png)
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-9-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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Description
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-9-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a useful research compound. Its molecular formula is C32H30N2O6 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-9-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a fluorene moiety and a pyridoindole framework, suggests diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C23H26N2O5 |
Molecular Weight | 410.46 g/mol |
CAS Number | 150114-97-9 |
The presence of the fluorenyl and tert-butoxycarbonyl groups enhances its lipophilicity and stability, which may influence its interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The fluorene group can enhance binding affinity due to hydrophobic interactions.
- Receptor Modulation : It may interact with receptors affecting signal transduction pathways, potentially leading to anti-inflammatory or anticancer effects.
Biological Activities
Research indicates that compounds with similar structural features exhibit various biological activities:
- Anticancer Activity : Some studies suggest that derivatives of pyridoindoles possess cytotoxic properties against cancer cell lines. This compound's structure may confer similar effects through apoptosis induction or cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The lipophilic nature of the compound allows it to penetrate cellular membranes effectively, potentially modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : Given its structural resemblance to neuroactive compounds, it may also exhibit neuroprotective effects by preventing neuronal apoptosis in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential applications:
- Study 1 : A study on pyridoindole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications like those found in our compound could enhance efficacy (source: ).
- Study 2 : Research focusing on fluorene-containing compounds highlighted their ability to modulate enzyme activity related to inflammation, indicating potential therapeutic roles in inflammatory diseases (source: ).
Properties
Molecular Formula |
C32H30N2O6 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C32H30N2O6/c1-32(2,3)40-31(38)34-26-15-9-8-14-23(26)24-16-27(29(35)36)33(17-28(24)34)30(37)39-18-25-21-12-6-4-10-19(21)20-11-5-7-13-22(20)25/h4-15,25,27H,16-18H2,1-3H3,(H,35,36)/t27-/m0/s1 |
InChI Key |
QBXNRWRAMCYLDM-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2=C(C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C6=CC=CC=C61 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C6=CC=CC=C61 |
Origin of Product |
United States |
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